Cas no 80311-89-3 (N-Benzyl 4-bromobenzamide)

N-Benzyl 4-bromobenzamide is a brominated aromatic amide compound with the molecular formula C₁₄H₁₂BrNO. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of both a benzyl group and a bromine substituent enhances its reactivity, making it valuable for cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination. Its crystalline solid form ensures stability under standard conditions, facilitating handling and storage. The compound’s well-defined structure and high purity (>97%) make it suitable for research and industrial applications requiring precise functionalization of aromatic systems.
N-Benzyl 4-bromobenzamide structure
N-Benzyl 4-bromobenzamide structure
Product Name:N-Benzyl 4-bromobenzamide
CAS No:80311-89-3
MF:C14H12BrNO
MW:290.15518283844
MDL:MFCD00443890
CID:857825
PubChem ID:781117
Update Time:2025-06-08

N-Benzyl 4-bromobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-Benzyl-4-bromobenzamide
    • N-Benzyl 4-bromobenzamide
    • 4-bromo-N-benzylbenzamide
    • 4-Bromo-N-(phenylmethyl)benzamide (ACI)
    • N-(4-Bromobenzoyl)benzylamine
    • Cambridge id 5214056
    • CHEMBL1885762
    • MFCD00443890
    • AS-58472
    • D97526
    • SCHEMBL8042301
    • HMS2644G23
    • A864706
    • SY317069
    • AKOS000186162
    • MLS000692855
    • CS-0187578
    • 80311-89-3
    • DTXSID60354758
    • SMR000285612
    • MDL: MFCD00443890
    • Inchi: 1S/C14H12BrNO/c15-13-8-6-12(7-9-13)14(17)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17)
    • InChI Key: RLXPLHLLCIBNAN-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(Br)=CC=1)NCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 289.01000
  • Monoisotopic Mass: 289.01023g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • PSA: 29.10000
  • LogP: 3.77000

N-Benzyl 4-bromobenzamide Security Information

  • Hazardous Material Identification: Xi

N-Benzyl 4-bromobenzamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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N-Benzyl 4-bromobenzamide Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Methylthiouracil (resin-bound) ,  Pyridine Solvents: Dichloromethane ;  3 min
1.2 Solvents: Dichloromethane ;  3 min
Reference
An improved synthesis of solid-supported reagents (SSRs) for selective acylation of amines by microwave irradiation
Petricci, Elena; et al, Tetrahedron Letters, 2002, 43(37), 6507-6509

Production Method 2

Reaction Conditions
1.1 Solvents: Dichloromethane ;  10 min, rt; 5 min, 80 °C
Reference
Microwave-Assisted Acylation of Amines, Alcohols, and Phenols by the Use of Solid-Supported Reagents (SSRs)
Petricci, Elena; et al, Journal of Organic Chemistry, 2004, 69(23), 7880-7887

Production Method 3

Reaction Conditions
1.1 Catalysts: Potassium tert-butoxide ,  1860000-73-2 Solvents: Toluene ;  12 h, 120 °C
Reference
Ruthenium(II) complexes encompassing 2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazone hybrid ligand: A new versatile potential catalyst for dehydrogenative amide synthesis
Selvamurugan, Sellappan; et al, Inorganica Chimica Acta, 2017, 454, 46-53

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium hydride Catalysts: 1853177-47-5 Solvents: Acetonitrile ,  Toluene ;  12 h, 120 °C
Reference
Ruthenium(II) carbonyl complexes containing bidentate 2-oxo-1,2-dihydroquinoline-3-carbaldehyde hydrazone ligands as efficient catalysts for catalytic amidation reaction
Selvamurugan, Sellappan; et al, Journal of Organometallic Chemistry, 2016, 803, 119-127

Production Method 5

Reaction Conditions
1.1 Catalysts: N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[4′-[(dimethylamino)methyl]-3′-mercapto[1,… Solvents: 1,2-Dichlorobenzene ;  40 min, rt
Reference
Iterative design of a biomimetic catalyst for amino acid thioester condensation
Wu, Huabin; et al, Organic Letters, 2017, 19(19), 5122-5125

Production Method 6

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  15 h, 23 °C
Reference
Metal-Free Transamidation of Secondary Amides via Selective N-C Cleavage under Mild Conditions
Liu, Yongmei; et al, Organic Letters, 2017, 19(7), 1614-1617

Production Method 7

Reaction Conditions
1.1 Catalysts: Ammonia borane Solvents: Xylene ;  6 h, reflux
Reference
Ammonia-borane as a Catalyst for the Direct Amidation of Carboxylic Acids
Ramachandran, P. Veeraraghavan ; et al, Organic Letters, 2021, 23(8), 2938-2942

Production Method 8

Reaction Conditions
1.1 Reagents: Methanesulfonyl chloride ,  1-Hydroxy-2-phenyl-1H-benzimidazole ,  Diisopropylethylamine Solvents: Dimethylformamide ;  10 min, cooled
1.2 10 min, 0 °C
1.3 2.5 h, rt
Reference
Design, synthesis and utilization of 1-substituted sulfonyloxy-2-phenylbenzimidazole as a novel peptide coupling reagents
Kokare, N. D.; et al, Protein & Peptide Letters, 2007, 14(3), 259-263

Production Method 9

Reaction Conditions
1.1 Solvents: Ethanol ;  1 - 12 h, 45 - 60 °C
Reference
Catalyst-Free, Metal-Free, and Chemoselective Transamidation of Activated Secondary Amides
Ramkumar, Rajagopal; et al, Synthesis, 2019, 51(4), 921-932

Production Method 10

Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Thiazolium, 4-methyl-3-(2,4,6-trimethylphenyl)-, salt with 1,1,1-trifluoro-N-[(t… Solvents: Dimethylformamide
1.2 Solvents: Dimethylformamide ;  16.67 min, 40 °C
Reference
N-Heterocyclic Carbene-Mediated Microfluidic Oxidative Electrosynthesis of Amides from Aldehydes
Green, Robert A.; et al, Organic Letters, 2016, 18(5), 1198-1201

Production Method 11

Reaction Conditions
1.1 Catalysts: Pyridinium, 1-(3-sulfopropyl)-, tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-κO:κ… ;  40 min, 140 °C
Reference
Microwave-promoted direct amidation of unactivated esters catalyzed by heteropolyanion-based ionic liquids under solvent-free conditions
Fu, Renzhong; et al, Tetrahedron Letters, 2015, 56(30), 4527-4531

Production Method 12

Reaction Conditions
1.1 Catalysts: Cesium hydroxide Solvents: Water ;  2 d, 160 °C
Reference
Clean synthesis of primary to tertiary carboxamides by CsOH-catalyzed aminolysis of nitriles in water
Li, Yang; et al, Green Chemistry, 2016, 18(18), 4865-4870

Production Method 13

Reaction Conditions
1.1 Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… ,  Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Toluene ;  3 h, 130 °C
1.2 Reagents: Cesium carbonate ;  12 h, 130 °C
Reference
Tandem Synthesis of N-Alkylated Amides from Aldoximes and Alcohols by Using a Ru/Ir Dual-Catalyst System
Li, Feng; et al, ChemCatChem, 2013, 5(8), 2178-2182

Production Method 14

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Iridium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene][1-[[2-(diphenylphosphino-κP)phenyl… Solvents: Toluene ;  12 h, 120 °C; 120 °C → rt
Reference
C-N Coupling of Amides with Alcohols Catalyzed by N-Heterocyclic Carbene-Phosphine Iridium Complexes
Kerdphon, Sutthichat; et al, Journal of Organic Chemistry, 2015, 80(22), 11529-11537

Production Method 15

Reaction Conditions
1.1 9 min, 80 °C
Reference
Microwave-assisted chemoselective transamidation of secondary amides by selective N-C(O) bond cleavage under catalyst, additive and solvent-free conditions
Singh, Vishal; et al, Chemical Communications (Cambridge, 2023, 59(94), 14009-14012

Production Method 16

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate ,  Tri-o-tolylphosphine Solvents: Tetrahydrofuran ;  13 h, reflux
Reference
Palladium-Catalyzed Carbamoylation of Aryl Halides by Tungsten Carbonyl Amine Complex
Ren, Wei; et al, Journal of Organic Chemistry, 2009, 74(21), 8332-8335

Production Method 17

Reaction Conditions
1.1 Reagents: Tributylamine ;  0.5 h, 120 - 150 °C
Reference
Carbamoylation of Aryl Halides by Molybdenum or Tungsten Carbonyl Amine Complexes
Ren, Wei; et al, Journal of Organic Chemistry, 2010, 75(9), 3017-3020

Production Method 18

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  30 - 60 min, rt
Reference
Homoleptic Bis(trimethylsilyl)amides of Yttrium Complexes Catalyzed Hydroboration Reduction of Amides to Amines
Ye, Pengqing; et al, Organic Letters, 2020, 22(4), 1306-1310

Production Method 19

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Bis[μ-[1,4-benzenedicarboxylato(2-)-κO1:κO′1]](1,4-diazabicyclo[2.2.2]octane-κN1… Solvents: Tetrahydrofuran ;  24 h, rt
Reference
Direct synthesis of amides and imines by dehydrogenative homo or cross-coupling of amines and alcohols catalyzed by Cu-MOF
Anbardan, Soheil Zamani; et al, RSC Advances, 2021, 11(34), 20788-20793

Production Method 20

Reaction Conditions
1.1 Reagents: Diisopropylcarbodiimide Solvents: Water ;  1 h, rt
1.2 15 min, rt
Reference
Amidation and esterification of carboxylic acids with amines and phenols by N,N'-diisopropylcarbodiimide: A new approach for amide and ester bond formation in water
Fattahi, Nadia; et al, Tetrahedron, 2018, 74(32), 4351-4356

Production Method 21

Reaction Conditions
1.1 Catalysts: Bis(lanthanum)hexakis(tetrahydrofuran)tetrakis[μ-(2,2,2-trifluoroethanolato-κO:κ… ;  6 h, 80 °C
1.2 Reagents: Water
Reference
Heterobimetallic Lanthanide-Sodium Alkoxides Catalyze the Amidation of Esters
Li, Zhao; et al, Asian Journal of Organic Chemistry, 2018, 7(4), 810-814

Production Method 22

Reaction Conditions
1.1 Catalysts: 2,2,2-Trifluoroethanol ,  Dipotassium phosphate Solvents: Tetrahydrofuran ;  22 h, 90 °C
Reference
Catalytic amidation of unactivated ester derivatives mediated by trifluoroethanol
Caldwell, Nicola; et al, Chemical Communications (Cambridge, 2015, 51(46), 9495-9498

Production Method 23

Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: Triphenylphosphine Solvents: Toluene ;  rt; 19 h, 110 °C
Reference
Phosphine-Based Redox Catalysis in the Direct Traceless Staudinger Ligation of Carboxylic Acids and Azides
Kosal, Andrew D.; et al, Angewandte Chemie, 2012, 51(48), 12036-12040

Production Method 24

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide ,  Chlorosuccinimide Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Acetonitrile ;  24 h, rt
1.2 3 h, rt
Reference
Visible-Light-Mediated Synthesis of Amides from Aldehydes and Amines via in Situ Acid Chloride Formation
Iqbal, Naeem; et al, Journal of Organic Chemistry, 2016, 81(5), 1905-1911

Production Method 25

Reaction Conditions
1.1 Reagents: Hydroxyamine hydrochloride Catalysts: Triphenylphosphine ,  Cobalt chloride (CoCl2) Solvents: 2,2-Dimethylpropanenitrile ;  24 h, 135 °C
Reference
A Versatile Cobalt Catalyst for Secondary and Tertiary Amide Synthesis from Various Carboxylic Acid Derivatives
Kim, Se Eun; et al, Asian Journal of Organic Chemistry, 2016, 5(2), 222-231

Production Method 26

Reaction Conditions
1.1 Catalysts: Lithium hydroxide ;  250 atm, rt → 200 °C; 30 min, 200 °C
Reference
Direct, rapid, solvent-free conversion of unactivated esters to amides using lithium hydroxide as a catalyst
Miller, Shelli A.; et al, RSC Advances, 2015, 5(113), 93248-93251

Production Method 27

Reaction Conditions
1.1 Solvents: Toluene ;  2 h, 110 °C; 110 °C → 40 °C
1.2 16 h, rt
Reference
Functionalized Tetrazoles as Latent Active Esters in the Synthesis of Amide Bonds
Elwood, Jessica M. L. ; et al, Organic Letters, 2022, 24(51), 9491-9496

Production Method 28

Reaction Conditions
1.1 Reagents: Water Catalysts: Triphenylphosphine ,  Cobalt chloride (CoCl2) Solvents: 2,2-Dimethylpropanenitrile ;  24 h, 135 °C
Reference
A Versatile Cobalt Catalyst for Secondary and Tertiary Amide Synthesis from Various Carboxylic Acid Derivatives
Kim, Se Eun; et al, Asian Journal of Organic Chemistry, 2016, 5(2), 222-231

Production Method 29

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: 2379831-65-7 Solvents: Toluene ;  12 h, 120 °C
Reference
The synthesis and structure of pyridine-oxadiazole iridium complexes and catalytic applications: Non-coordinating-anion-tuned selective C-N bond formation
Yao, Wei; et al, Chinese Chemical Letters, 2020, 31(3), 701-705

Production Method 30

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: 5-Carboxy-1H-indole-1-acetic acid (complex with copper and cobalt) Solvents: Toluene ;  12 h, 90 °C
Reference
Copper-cobalt coordination polymers and catalytic applications on borrowing hydrogen reactions
Chang, Shaoze; et al, New Journal of Chemistry, 2022, 46(33), 15929-15936

Production Method 31

Reaction Conditions
1.1 Catalysts: Magnetite (Fe3O4) (surface sulfonated) ,  Chlorosulfonic acid (reaction product with magnetite) ;  4 h, 90 °C
Reference
Magnetite-supported sulfonic acid: a retrievable nanocatalyst for the Ritter reaction and multicomponent reactions
Gawande, Manoj B.; et al, Green Chemistry, 2013, 15(7), 1895-1899

Production Method 32

Reaction Conditions
1.1 Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene][1,1,1-… Solvents: Tetrahydrofuran ,  Water ;  12 h, 130 °C; 130 °C → rt
1.2 Reagents: Cesium carbonate Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… Solvents: Toluene ;  12 h, 130 °C
Reference
Combination of gold and iridium catalysts for the synthesis of N-alkylated amides from nitriles and alcohols
Li, Feng; et al, Catalysis Science & Technology, 2015, 5(3), 1953-1960

Production Method 33

Reaction Conditions
1.1 Reagents: Dimethylbarbituric acid Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Methanol ;  rt; 6 h, 40 °C; 40 °C → rt
1.2 Reagents: Ammonia Solvents: Water ;  40 min, rt
Reference
Total syntheses of (-)-emestrin H and (-)-asteroxepin
Umeki, Kanato; et al, Tetrahedron, 2020, 76(48),

N-Benzyl 4-bromobenzamide Raw materials

N-Benzyl 4-bromobenzamide Preparation Products

N-Benzyl 4-bromobenzamide Suppliers

Amadis Chemical Company Limited
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(CAS:80311-89-3)N-Benzyl 4-bromobenzamide
Order Number:A864706
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:47
Price ($):180.0
Email:sales@amadischem.com

Additional information on N-Benzyl 4-bromobenzamide

Recent Advances in the Study of N-Benzyl 4-bromobenzamide (CAS: 80311-89-3)

N-Benzyl 4-bromobenzamide (CAS: 80311-89-3) is a brominated benzamide derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. Recent studies have explored its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential therapeutic applications.

One of the most notable advancements in the study of N-Benzyl 4-bromobenzamide is its role in the synthesis of novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound serves as a crucial building block for the development of selective inhibitors targeting protein kinases involved in cancer progression. The researchers utilized N-Benzyl 4-bromobenzamide as a scaffold to introduce various functional groups, resulting in compounds with enhanced binding affinity and specificity for their target kinases. These findings underscore the compound's utility in rational drug design.

In addition to its applications in oncology, N-Benzyl 4-bromobenzamide has also been investigated for its antimicrobial properties. A recent study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibit potent activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, suggesting its potential as a lead compound for the development of new antibiotics. Further optimization of its structure could yield derivatives with improved pharmacokinetic profiles.

The chemical versatility of N-Benzyl 4-bromobenzamide is further exemplified by its use in organic synthesis. Researchers have employed this compound in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, to construct complex heterocyclic frameworks. These methodologies have enabled the efficient synthesis of diverse libraries of compounds for high-throughput screening in drug discovery programs. The compound's stability and reactivity make it a valuable tool for synthetic chemists.

Despite these promising developments, challenges remain in the clinical translation of N-Benzyl 4-bromobenzamide-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical studies. Nevertheless, the compound's unique chemical properties and broad applicability position it as a promising candidate for future research in chemical biology and drug development.

In conclusion, N-Benzyl 4-bromobenzamide (CAS: 80311-89-3) continues to be a focal point of research in the chemical biology and medicinal chemistry communities. Its role as a versatile intermediate in drug synthesis, coupled with its demonstrated biological activities, highlights its potential to contribute to the discovery of novel therapeutics. Ongoing studies are expected to further elucidate its mechanisms of action and expand its applications in addressing unmet medical needs.

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Amadis Chemical Company Limited
(CAS:80311-89-3)N-Benzyl 4-bromobenzamide
A864706
Purity:99%
Quantity:25g
Price ($):180.0
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